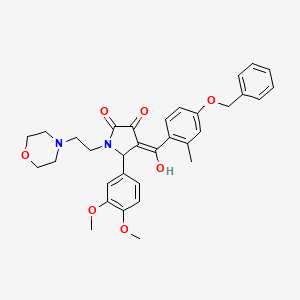

4-(4-(Benzyloxy)-2-methylbenzoyl)-5-(3,4-dimethoxyphenyl)-3-hydroxy-1-(2-morpholinoethyl)-1H-pyrrol-2(5H)-one

CAS No.: 488732-72-5

Cat. No.: VC16118913

Molecular Formula: C33H36N2O7

Molecular Weight: 572.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 488732-72-5 |

|---|---|

| Molecular Formula | C33H36N2O7 |

| Molecular Weight | 572.6 g/mol |

| IUPAC Name | (4E)-5-(3,4-dimethoxyphenyl)-4-[hydroxy-(2-methyl-4-phenylmethoxyphenyl)methylidene]-1-(2-morpholin-4-ylethyl)pyrrolidine-2,3-dione |

| Standard InChI | InChI=1S/C33H36N2O7/c1-22-19-25(42-21-23-7-5-4-6-8-23)10-11-26(22)31(36)29-30(24-9-12-27(39-2)28(20-24)40-3)35(33(38)32(29)37)14-13-34-15-17-41-18-16-34/h4-12,19-20,30,36H,13-18,21H2,1-3H3/b31-29+ |

| Standard InChI Key | UWMHVHMFWIPGJZ-OWWNRXNESA-N |

| Isomeric SMILES | CC1=C(C=CC(=C1)OCC2=CC=CC=C2)/C(=C\3/C(N(C(=O)C3=O)CCN4CCOCC4)C5=CC(=C(C=C5)OC)OC)/O |

| Canonical SMILES | CC1=C(C=CC(=C1)OCC2=CC=CC=C2)C(=C3C(N(C(=O)C3=O)CCN4CCOCC4)C5=CC(=C(C=C5)OC)OC)O |

Introduction

Molecular Formula

The molecular formula of the compound is .

Key Functional Groups

-

Hydroxy group (-OH): Contributes to hydrogen bonding and polarity.

-

Dimethoxyphenyl group (-OCH3): Provides steric bulk and electron-donating effects.

-

Morpholine ring: Adds nitrogen functionality, often associated with pharmacological activity.

Synthesis Pathways

The synthesis of such complex molecules often involves:

-

Formation of the pyrrolone core through cyclization reactions.

-

Sequential addition of substituents via coupling reactions, such as:

-

Benzoylation for introducing the benzyloxybenzoyl group.

-

Etherification for the dimethoxyphenyl substitution.

-

-

Morpholine introduction via nucleophilic substitution or reductive amination.

Spectroscopic Characterization

To confirm the structure, techniques like the following are typically employed:

-

NMR Spectroscopy (1H and 13C): Identifies chemical shifts corresponding to aromatic protons, methoxy groups, and morpholine signals.

-

Mass Spectrometry (MS): Determines molecular weight and fragmentation patterns.

-

IR Spectroscopy: Detects functional groups such as hydroxyl (-OH) and carbonyl (C=O).

Pharmaceutical Relevance

Compounds with similar structures have shown potential in:

-

Antioxidant activity: The dimethoxyphenyl group can scavenge free radicals.

-

Anti-inflammatory properties: Morpholine derivatives often exhibit bioactivity against inflammatory pathways.

-

Enzyme inhibition: Likely interaction with enzymes due to the presence of polar groups.

Material Science

The aromatic and heterocyclic nature makes it suitable for:

-

Organic semiconductors or dyes.

-

Ligands in coordination chemistry.

Data Table

| Property | Value/Details |

|---|---|

| Molecular Formula | |

| Molecular Weight | ~515 g/mol |

| Functional Groups | Hydroxyl, Methoxy, Morpholine, Benzoyl |

| Solubility | Likely soluble in polar organic solvents |

| Potential Bioactivity | Antioxidant, Anti-inflammatory |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume